CDDO-Im - 443104-02-7

CDDO-Im

Catalog Number: EVT-339632
CAS Number: 443104-02-7
Molecular Formula: C34H43N3O3
Molecular Weight: 541.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CDDO-Im is a synthetic triterpenoid derived from oleanolic acid, a naturally occurring compound found in various plants. [, , , , ] It is classified as a cyano enone triterpenoid, characterized by the presence of a cyano group and an enone functional group in its molecular structure. [, , , , , ] CDDO-Im has garnered significant attention in scientific research due to its potent anti-inflammatory, cytoprotective, antiproliferative, differentiative, and proapoptotic activities. [, , , , , ]

2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO)

Compound Description: 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), also known as bardoxolone, is a synthetic triterpenoid derived from oleanolic acid. It exhibits anti-inflammatory, antiproliferative, and cytoprotective activities. CDDO functions as a potent inducer of phase 2 enzymes and inhibits cellular proliferation in various cancer cell lines, including leukemia and breast cancer. []

Relevance: CDDO is the parent compound of CDDO-Im. The key structural difference is the presence of an imidazole ring at the C-28 position in CDDO-Im, which enhances its potency and bioavailability compared to CDDO. [, , ]

CDDO-Methyl ester (CDDO-Me)

Compound Description: CDDO-Methyl ester (CDDO-Me), also known as bardoxolone methyl, is a methyl ester derivative of CDDO. Similar to CDDO and CDDO-Im, it displays anti-inflammatory, antiproliferative, and cytoprotective properties. CDDO-Me acts as a potent activator of the Nrf2 pathway and induces the expression of cytoprotective genes. [, , , ]

CDDO-trifluoroethyl amide

Compound Description: CDDO-trifluoroethyl amide is another synthetic derivative of CDDO. Similar to CDDO-Im, it displays potent antiproliferative effects against human multiple myeloma cells. []

Relevance: CDDO-trifluoroethyl amide shares the core structure of CDDO with CDDO-Im, but it incorporates a trifluoroethyl amide group at the C-28 position instead of an imidazole ring. Both compounds exhibit potent antiproliferative activity against multiple myeloma cells. []

Biotinylated CDDO-Im analog

Compound Description: This compound is a chemically synthesized derivative of CDDO-Im where a biotin molecule is attached. This modification allows for the tracking and visualization of CDDO-Im interactions with cellular proteins. Studies using this analog revealed that CDDO-Im binds to the IKK signalsome, providing insights into its mechanism of action. []

Relevance: The biotinylated CDDO-Im analog retains the core structure of CDDO-Im and its ability to bind to target proteins. This analog serves as a valuable tool for studying the molecular interactions and downstream effects of CDDO-Im within cells. []

CDDO-3P-Im, CDDO-2P-Im and CDDO-4P-Im

Compound Description: These are three pyridyl analogues of CDDO-Im. They have shown equivalent potency to CDDO-Im in inducing differentiation in leukemia cells and triggering apoptosis at higher doses. These analogues also suppressed nitric oxide synthase expression and induced heme oxygenase-1 and NADPH quinone reductase. Importantly, these analogues exhibited superior stability compared to CDDO-Im in pharmacokinetic studies. []

Relevance: These pyridyl analogues represent a new generation of CDDO-Im derivatives with improved pharmacokinetic properties. They share the core structure of CDDO-Im with modifications in the imidazole ring, resulting in enhanced stability and bioavailability. []

Source and Classification

CDDO-Im is classified as a synthetic triterpenoid. Triterpenoids are a large class of chemical compounds derived from the cyclization of squalene, a precursor in the biosynthesis of sterols and other terpenoids. The synthesis of CDDO-Im involves modifications to natural triterpenoids to enhance their biological activity and solubility. The compound is primarily sourced through chemical synthesis rather than extraction from natural sources.

Synthesis Analysis

Methods and Technical Details

The synthesis of CDDO-Im typically involves several key steps:

  1. Starting Material: The process begins with the natural triterpenoid oleanolic acid or its derivatives.
  2. Functionalization: Key functional groups are introduced to create the imidazole derivative. This often involves reactions such as acylation and cyclization.
  3. Purification: After synthesis, the product is purified using techniques like column chromatography to isolate CDDO-Im from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular structure of CDDO-Im is characterized by its unique arrangement of carbon rings and functional groups. It features:

  • Core Structure: A pentacyclic triterpenoid backbone.
  • Functional Groups: A cyano group at the 2-position and a dioxo group at positions 3 and 12, along with an imidazole moiety.

The molecular formula is C22H24N2O4C_{22}H_{24}N_2O_4, with a molecular weight of approximately 396.44 g/mol. The structural representation shows that the imidazole ring contributes to its reactivity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

CDDO-Im participates in various chemical reactions due to its electrophilic nature:

  1. Michael Addition: The compound can react with nucleophiles such as thiols in proteins, leading to covalent modifications that alter protein function.
  2. Cross-Linking: Studies have shown that CDDO-Im can form adducts with amino acid residues like cysteine, lysine, and serine in proteins, which may be crucial for its mechanism of action .

These reactions are essential for understanding how CDDO-Im exerts its biological effects, particularly in modulating cellular pathways involved in cancer progression.

Mechanism of Action

Process and Data

The mechanism by which CDDO-Im exerts its effects involves several pathways:

  1. Induction of Heme Oxygenase-1: CDDO-Im significantly increases the expression of heme oxygenase-1, an enzyme that plays a protective role against oxidative stress .
  2. Inhibition of Cancer Stem Cells: Research indicates that CDDO-Im inhibits tumorsphere formation in breast cancer cells by downregulating key signaling pathways (e.g., Notch, TGF-β/Smad) involved in stem cell maintenance .
  3. Apoptosis Induction: The compound promotes apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic markers .

Data from quantitative real-time PCR analyses demonstrate significant changes in gene expression profiles following treatment with CDDO-Im.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CDDO-Im possesses several notable physical and chemical properties:

These properties influence its formulation for use in biological studies and potential therapeutic applications .

Applications

Scientific Uses

CDDO-Im has been extensively studied for its potential applications in:

  1. Cancer Therapy: Its ability to inhibit tumor growth and induce apoptosis makes it a candidate for treating various cancers, particularly triple-negative breast cancer .
  2. Anti-inflammatory Treatments: Due to its modulatory effects on inflammatory pathways, it may have applications in treating inflammatory diseases .
  3. Oxidative Stress Management: The induction of cytoprotective enzymes positions CDDO-Im as a potential therapeutic agent for conditions associated with oxidative damage .
Introduction to CDDO-Im: Chemical Background and Pharmacological Significance

Structural Characterization of Synthetic Triterpenoids

CDDO-Im (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole) is a semi-synthetic derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. Its structure features critical modifications that enhance bioactivity:

  • Core Skeleton: Retains the oleanane backbone (C₃₀H₄₆O₂), characterized by five fused rings (A-E) forming a rigid, lipophilic framework [2] [7].
  • Electrophilic Enone Systems: Introduction of cyano-enone at C-1/C-2 and α,β-unsaturated ketone at C-11/C-12 creates Michael acceptor sites. These moieties enable covalent interactions with cysteine residues in target proteins, crucial for its mechanism [2] [6].
  • C-28 Imidazole Esterification: Replacement of the carboxylic acid with an imidazolide group significantly increases cellular uptake and potency compared to earlier derivatives like CDDO (free acid) or CDDO-Me (methyl ester) [1] [6].

Table 1: Key Functional Modifications in CDDO-Im

PositionOleanolic AcidCDDO-ImFunctional Consequence
C-1/C-2-CH=CH--C(CN)=CH-CO-Creates Michael acceptor; enhances electrophilicity
C-11/C-12-CH₂-CO--CH=CO-CO-Stabilizes enone system; promotes redox modulation
C-28-COOH-CO-N₃-ImidazoleImproves membrane permeability; boosts potency

These structural alterations collectively enhance molecular reactivity toward cellular nucleophiles (e.g., cysteine thiols), underpinning CDDO-Im’s pleiotropic biological effects [2] [6].

Historical Development of CDDO Derivatives (CDDO, CDDO-Me, CDDO-Im)

The CDDO series emerged from systematic optimization of oleanolic acid to overcome its weak bioactivity:

  • CDDO (1998): The prototype synthetic derivative featured C-2 cyano and C-3/C-12 diketo modifications. It exhibited 400-fold greater anti-inflammatory potency than oleanolic acid (IC₅₀ for NO inhibition: 7 μM vs. >40 μM) but limited cellular uptake due to its carboxylic acid group [2] [6].
  • CDDO-Me (Bardoxolone Methyl, ~2000): Methyl esterification of C-28 improved oral bioavailability and enabled clinical trials. It activated Nrf2 at nanomolar concentrations but showed metabolic instability in plasma due to ester hydrolysis [2] [5].
  • CDDO-Im (2003): Replacement of the methyl ester with an imidazole ring amplified potency. CDDO-Im demonstrated:
  • 10-30 nM IC₅₀ against leukemia/breast cancer cells vs. 50-100 nM for CDDO-Me [1] [7].
  • 100-fold greater induction of Nrf2-dependent genes (e.g., Nqo1, Ho-1) compared to CDDO [3] [4].
  • Superior in vivo efficacy: 5.4 μg doses blocked IFN-γ-induced iNOS in macrophages, while CDDO required >10-fold higher doses [1] [7].

Table 2: Evolution of CDDO Derivatives

CompoundKey ModificationPotency MilestoneClinical/Research Status
CDDOC-2 cyano; C-3,12 diketo400× anti-inflammatory activity vs. oleanolic acidPreclinical research
CDDO-MeC-28 methyl esterNrf2 activation at 1-10 nMPhase III trials (kidney disease)
CDDO-ImC-28 imidazolideAntiproliferative IC₅₀: 10-30 nMPreclinical; optimized analogues in development

Pharmacological Rationale for Triterpenoid Modification

The structural evolution from CDDO to CDDO-Im addresses three pharmacological limitations:

Enhanced Target Engagement Kinetics

The imidazolide group’s electron-withdrawing properties augment electrophilicity at C-28, accelerating covalent adduct formation with key cysteines in:

  • Keap1: Cys151 adduction stabilizes Nrf2, activating antioxidant responses (HO-1, NQO1) at 0.1–1 nM concentrations [3] [4].
  • IκB Kinase (IKK): Irreversible binding to Cys179 inhibits NF-κB signaling, suppressing inflammatory cytokines (e.g., IL-6, iNOS) at 10 nM doses [1] [8].
  • ErbB2: Direct interaction inhibits phosphorylation in BRCA1-deficient breast cancer, disrupting cyclin D1/CDK4 complexes and inducing G1 arrest [5].

Improved Pharmacokinetic Properties

  • The imidazole ring enhances cellular permeability via facilitated transport, achieving intracellular concentrations 8-fold higher than CDDO-Me in mammary tissue [5] [6].
  • Plasma stability: CDDO-Im resists esterase-mediated hydrolysis that degrades CDDO-Me, extending in vivo half-life [6].

Multi-Target Selectivity via Concentration-Dependent Effects

  • Low concentrations (0.1–10 nM): Selective Keap1-Nrf2 disruption, inducing cytoprotective genes (e.g., Gclc, Nqo1) [3] [4].
  • Intermediate concentrations (10–100 nM): PPARγ transactivation (Kᵢ: 344 nM) and ErbB2 inhibition, promoting differentiation [5] [7].
  • High concentrations (>500 nM): Multi-target inhibition (IKK, STAT3, mTOR) triggers apoptosis in malignant cells [6] [8].

Table 3: Concentration-Dependent Bioactivities of CDDO-Im

Concentration RangePrimary TargetsDownstream EffectsTherapeutic Implication
0.1–10 nMKeap1Nrf2 nuclear translocationChemoprevention via oxidative stress mitigation
10–100 nMPPARγ; ErbB2Cell differentiation; cyclin D1 downregulationDelay of BRCA1 tumorigenesis
>500 nMIKK; STAT3; USP7Caspase activation; DNA damage responseAntileukemic activity (Waldenström macroglobulinemia)

These pharmacodynamic advantages justify ongoing development of CDDO-Im analogues (e.g., CDDO-2P-Im, CDDO-3P-Im) with further optimized stability and target selectivity [6].

Properties

CAS Number

443104-02-7

Product Name

CDDO-Im

IUPAC Name

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile

Molecular Formula

C34H43N3O3

Molecular Weight

541.7 g/mol

InChI

InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1

InChI Key

ITFBYYCNYVFPKD-FMIDTUQUSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C

Synonyms

1-(2-cyano-3,12-dioxooleana-1,9-dien-28-oyl) imidazole
CDDO imidazole
CDDO-Im

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.